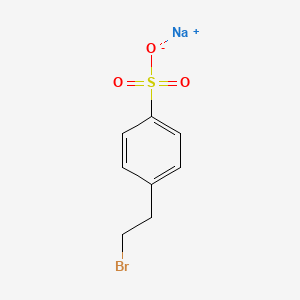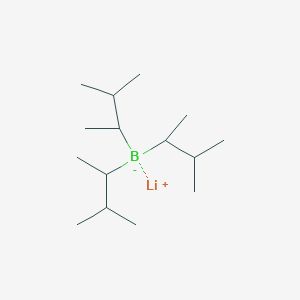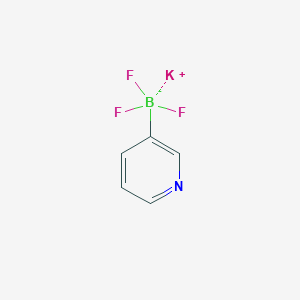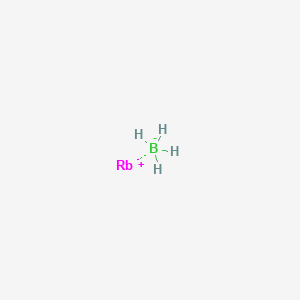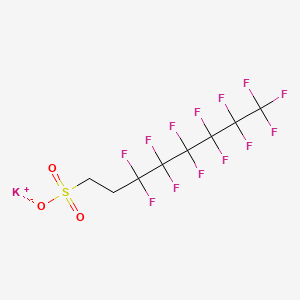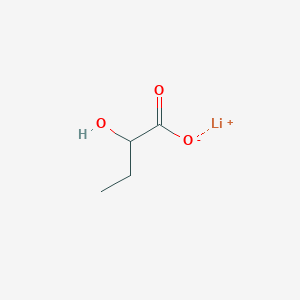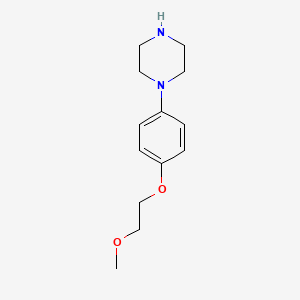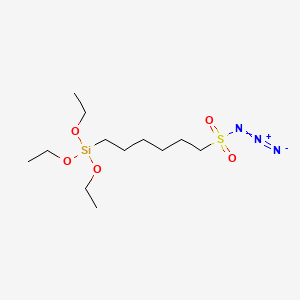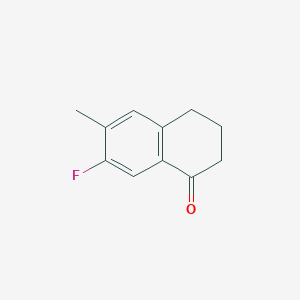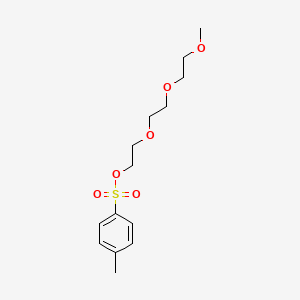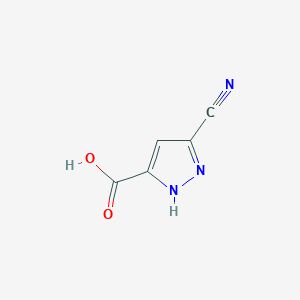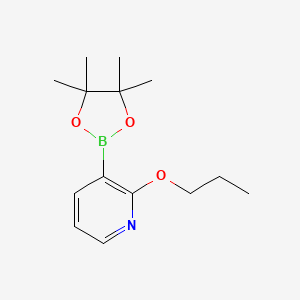
2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Vue d'ensemble
Description
2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a chemical compound that can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Synthesis Analysis
The synthesis of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves the use of this compound as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .Molecular Structure Analysis
The molecular structure of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is represented by the empirical formula C9H19BO3 . The molecular weight of this compound is 186.06 .Chemical Reactions Analysis
As a reagent, 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is used to borylate arenes . It is also used in the preparation of fluorenylborolane .Physical And Chemical Properties Analysis
2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a liquid at room temperature . It has a refractive index of 1.409 , a boiling point of 73°C at 15 mmHg , and a density of 0.912 g/mL at 25°C .Applications De Recherche Scientifique
Structural Analysis and Chemical Reactivity
The unique structural characteristics of pyridin-2-ylboron derivatives, such as 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been extensively analyzed to understand their chemical reactivity and stability. These compounds exhibit interesting differences in the orientation of the dioxaborolane ring with respect to the pyridine ring, impacting their chemical behavior and applications in synthesis. Ab initio calculations based on HOMO and LUMO distributions have been utilized to predict reactivity patterns, shedding light on their relatively lower stability compared to regioisomers. This research lays the groundwork for the development of new bifunctional building blocks in combinatorial chemistry, enhancing the synthesis of complex molecules (Sopková-de Oliveira Santos et al., 2003).
Advanced Material Synthesis
In another domain, the synthesis and structural elucidation of compounds featuring the tetramethyl-1,3,2-dioxaborolan moiety have been pivotal in developing new materials with potential applications in electronics and photonics. For instance, the creation of boric acid ester intermediates with benzene rings, explored through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, illustrates the utility of these boronate compounds in crafting novel electronic materials. Density functional theory (DFT) calculations further confirm the consistency between the molecular structures derived from crystallographic data and theoretical predictions, enhancing our understanding of their physicochemical properties (P.-Y. Huang et al., 2021).
Catalysis and Ligand Design
The versatility of 2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is also evident in its role as a precursor in the design of complex ligands and catalysts. This is showcased in the synthesis of extended dipyridyl ligands through Suzuki coupling reactions, which are instrumental in forming two-dimensional coordination polymers with specific geometries and potential applications ranging from catalysis to the development of functional materials with unique magnetic and optical properties. The resulting coordination polymers, featuring cadmium(II) and cobalt(II) centers, demonstrate the impact of ligand design on the structural diversity and functionalization of metal-organic frameworks (Hydar A Al-Fayaad et al., 2020).
Safety And Hazards
This compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If inhaled, remove the victim to fresh air .
Propriétés
IUPAC Name |
2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-6-10-17-12-11(8-7-9-16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKFTDDYHKYVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639882 | |
| Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1073371-87-5 | |
| Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



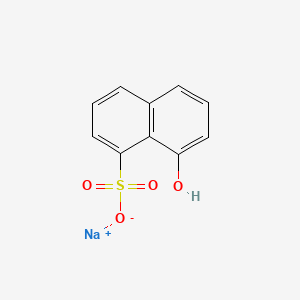
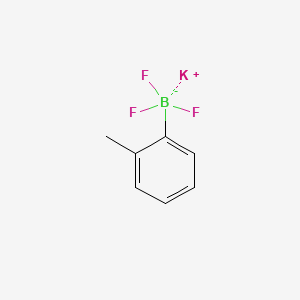
![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)
